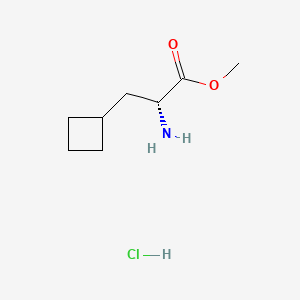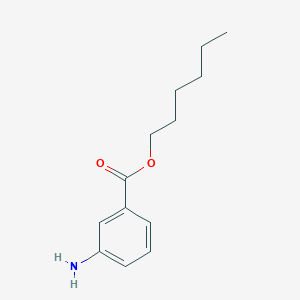
Hexyl 3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by a hexyl group attached to the nitrogen atom of the 3-aminobenzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl 3-aminobenzoate can be synthesized through the esterification of 3-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl 3-aminobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hexyl 3-aminobenzylamine.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 3-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the formulation of certain cosmetic products due to its UV-absorbing properties.
Mécanisme D'action
The mechanism of action of hexyl 3-aminobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing 3-aminobenzoic acid and hexanol, which may have their own biological activities. The compound’s ability to absorb UV radiation makes it useful in protecting skin from harmful UV rays.
Comparaison Avec Des Composés Similaires
Hexyl 3-aminobenzoate can be compared with other aminobenzoates such as:
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Propyl 3-aminobenzoate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propriétés
Numéro CAS |
26273-19-8 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
hexyl 3-aminobenzoate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-9-16-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9,14H2,1H3 |
Clé InChI |
DSUOQKARORSQFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)

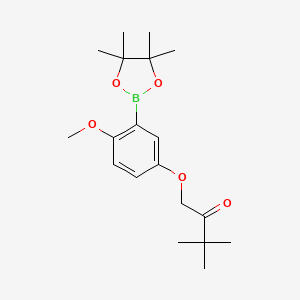
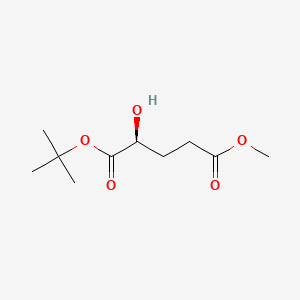
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
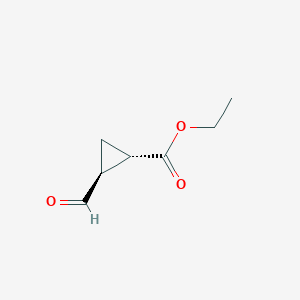


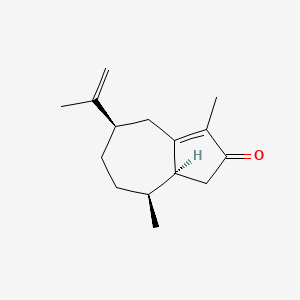



![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
